1-Phenylethylamine
Overview
Description
1-Phenylethylamine is an organic compound with the formula C6H5CH(NH2)CH3. This primary amine is a colorless liquid often used in chiral resolutions. Like benzylamine, it is relatively basic and forms stable ammonium salts and imines .
Synthesis Analysis
1-Phenylethylamine may be prepared by the reductive amination of acetophenone . The Leuckart reaction, using ammonium formate, is another method for this transformation . L-malic acid is used to resolve 1-Phenylethylamine . A study also reported the use of engineered baker’s yeast as a whole-cell biocatalyst for one-pot stereo-selective conversion of amines to alcohols .Molecular Structure Analysis
The molecular formula of 1-Phenylethylamine is C8H11N. The molecule contains a total of 20 bonds. There are 9 non-H bonds, 6 multiple bonds, 1 rotatable bond, 6 aromatic bonds, 1 six-membered ring, and 1 primary amine (aliphatic) .Chemical Reactions Analysis
The Leuckart reaction, using ammonium formate, is another method for the transformation of 1-Phenylethylamine . L-malic acid is used to resolve 1-Phenylethylamine .Physical And Chemical Properties Analysis
1-Phenylethylamine is a colorless liquid with an aromatic odor. It has a boiling point of 188°C, a relative density of 0.9395 (15°C), and a refractive index of 1.5253. It is soluble in water and miscible with alcohol and ether .Scientific Research Applications
Optical Resolution and Chiral Compounds
1-Phenylethylamine has been used in the optical resolution of various compounds. A key application is the resolution into enantiomers by preferential crystallization of its cinnamic acid salt. This process has been fundamental in transforming racemates into racemic mixtures (conglomerates) and applied to various compounds, including 1-phenyl-2-(p-tolyl)ethylamine and 1-(4-isopropylphenyl)ethylamine. This process is critical for the production of optically active compounds used in pharmaceuticals and as chiral auxiliaries in chemical reactions (Saigo, 1985).
Asymmetric Synthesis
1-Phenylethylamine plays a role in asymmetric synthesis. It acts as a chiral auxiliary in the synthesis of azetidine-2,4-dicarboxylic acids and other related compounds. The use of 1-Phenylethylamine in these processes allows for the creation of enantiomerically pure products, crucial in pharmaceutical synthesis (Hoshino et al., 1995).
Chiral Separation in Liquid Chromatography
1-Phenylethylamine has been used to synthesize chiral stationary phases for high-performance liquid chromatography (HPLC). These phases help in the resolution of enantiomeric amine derivatives, which is essential in the pharmaceutical industry for the purification of chiral compounds (Däppen et al., 1984).
NMR Spectroscopy
In NMR spectroscopy, 1-phenylethylamine is used with a chiral lanthanide shift reagent to assess the optical purity of samples. This application is important for determining the enantiomeric excess of compounds in chemical research and pharmaceutical production (Viswanathan & Toland, 1995).
Chiral Discrimination and Crystallography
1-Phenylethylamine has been used to study chiral discrimination by forming diastereomeric salts with bile acids. This application is significant in crystallography and understanding molecular interactions, especially in pharmaceutical research (Sada et al., 1996).
Cerebral Circulation Research
Phenylethylamine, including its derivatives, has been investigated for its effects on cerebral circulation. Such research is vital in understanding the physiological and potential therapeutic roles of these compounds in conditions like migraine (Mcculloch & Harper, 1979).
Enantiodiscrimination in Mass Spectrometry
Research on enantiodiscrimination has been conducted using 1-phenylethylamine, providing insights into the thermodynamics of chiral amine recognition. This is essential in analytical chemistry for the separation and identification of chiral molecules (Liang et al., 2002).
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-phenylethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N/c1-7(9)8-5-3-2-4-6-8/h2-7H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEUFEKYXDPUSK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40862301 | |
Record name | (1-Aminoethyl)benzene | |
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Molecular Weight |
121.18 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Liquid, Clear liquid with a mild odor of ammonia; [HSDB] Colorless liquid; [MSDSonline], Solid | |
Record name | Benzenemethanamine, .alpha.-methyl- | |
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Record name | alpha-Methylbenzylamine | |
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Record name | 1-Phenylethylamine | |
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Boiling Point |
188.5 °C | |
Record name | ALPHA-METHYLBENZYLAMINE | |
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Flash Point |
79.4 °C, 175 °F (79 °C) OC | |
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Record name | ALPHA-METHYLBENZYLAMINE | |
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Solubility |
SOL IN MOST ORG SOLVENTS & HYDROCARBONS, 42 mg/L at 20 °C | |
Record name | ALPHA-METHYLBENZYLAMINE | |
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Record name | 1-Phenylethylamine | |
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Density |
0.9535 @ 20 °C/20 °C | |
Record name | ALPHA-METHYLBENZYLAMINE | |
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Vapor Density |
4.2 (AIR= 1) | |
Record name | ALPHA-METHYLBENZYLAMINE | |
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Vapor Pressure |
0.5 [mmHg], 0.5 MM HG @ 20 °C | |
Record name | alpha-Methylbenzylamine | |
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Product Name |
1-Phenylethylamine | |
Color/Form |
WATER-WHITE LIQ | |
CAS RN |
618-36-0, 98-84-0 | |
Record name | 1-Phenylethylamine | |
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Melting Point |
-65 °C, < 25 °C | |
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Retrosynthesis Analysis
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Citations
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